tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate
Description
Chemical Structure: The compound, with the IUPAC name tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate (CAS: 2219375-61-6), features an imidazole core substituted at positions 1 and 3. The 1-position is modified with a 1-cyanocyclopropyl group, while the 4-position contains a tert-butyl ester moiety. The 5-amino group provides hydrogen-bonding capability .
Properties
IUPAC Name |
tert-butyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-11(2,3)18-10(17)8-9(14)16(7-15-8)12(6-13)4-5-12/h7H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODYHNWQCOHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(C=N1)C2(CC2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common synthetic route includes the cyclization of a diamine with a diketone or keto-ester under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate exhibit anticancer properties. The imidazole moiety is known to interact with various biological targets, potentially inhibiting tumor growth. A study demonstrated that derivatives of imidazole could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that imidazole derivatives can inhibit the growth of a range of bacteria and fungi. The presence of the cyanocyclopropyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .
3. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, its structure allows it to bind to active sites of enzymes involved in metabolic pathways, thereby modulating their activity. This application is particularly relevant in designing drugs for metabolic disorders .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds activated apoptotic pathways via caspase activation .
Case Study 2: Antimicrobial Activity
A research team evaluated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism by which tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyano and amino groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Imidazole Derivatives
The compound belongs to a family of tert-butoxycarbonyl-substituted imidazoles. Below is a comparative analysis with analogues from the literature:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Target Compound: The 1-cyanocyclopropyl group introduces significant steric hindrance and electron-withdrawing effects due to the cyano group. This may influence reactivity in substitution reactions or binding interactions .
- Analogues: 5{29}–5{33}: Methylamino or benzylamino groups at position 4 reduce steric hindrance compared to the cyanocyclopropyl group. The tert-butoxy-S-alanyl moiety in these compounds adds chiral centers, critical for enantioselective applications .
Hydrogen Bonding and Crystallographic Behavior
- Target Compound: The 5-amino group and ester carbonyl oxygen serve as hydrogen bond donors/acceptors.
- Analogues :
Biological Activity
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₂H₁₆N₄O₂
- Molecular Weight : 248.29 g/mol
- CAS Number : 2219375-61-6
The structure features an imidazole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and metabolic regulation. The compound has been studied for its interactions with various biological targets, including:
- Hypoxia-Inducible Factor (HIF) : It acts as a modulator of HIF, which is crucial in cellular responses to hypoxia.
- Von Hippel-Lindau (VHL) E3 Ligase : The compound has been evaluated as a potential ligand for VHL, impacting the degradation of HIF-1α and influencing tumor growth.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of HIF Pathway : By stabilizing VHL interactions, it promotes the degradation of HIF-1α, reducing its transcriptional activity and subsequent downstream effects on tumorigenesis.
- Direct Antitumor Effects : Studies suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, with IC50 values indicating potent activity against specific types of tumors .
Data Table: Biological Activity Summary
Q & A
Q. How is this compound utilized as a building block in medicinal chemistry?
- Answer : The amino and carboxylate groups enable derivatization for drug-discovery applications:
- Amino Group : Reacts with electrophiles (e.g., sulfonyl chlorides) to form sulfonamides.
- Carboxylate : Hydrolyzed to carboxylic acid for peptide coupling or metal coordination .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound be analyzed using graph set theory?
- Answer :
- Graph Set Notation : Apply Etter’s methodology to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For imidazole derivatives, common motifs include R₂²(8) rings (two donors/two acceptors) or C(4) chains.
- Software Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify interactions.
Q. What challenges arise in X-ray refinement due to disorder in the tert-butyl or cyclopropyl moieties?
- Answer :
- Disorder Handling : In SHELXL , split atoms with PART instructions and apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.
- Thermal Motion : High thermal parameters (B-factors > 5 Ų) for tert-butyl groups may require TLS refinement to model rigid-body motion .
Q. How to resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic bond lengths?
- Answer :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For example, flexible cyclopropyl rings may show varying dihedral angles in solution.
- Validation Tools : Cross-check with DFT-optimized structures (e.g., Gaussian) to reconcile discrepancies .
Q. What mechanistic insights exist for the formation of the 1-cyanocyclopropyl group during synthesis?
- Answer :
- Cyclopropanation : A [2+1] cycloaddition between dichloromethane and acrylonitrile derivatives, catalyzed by Zn/Cu, forms the cyclopropane ring.
- Radical Pathways : Photoinitiated reactions with diazo compounds may generate intermediates detected via EPR spectroscopy .
Q. How do solvent polarity and crystallization conditions affect polymorph formation?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
